An In-depth Technical Guide to the Core Mechanism of Action of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid
An In-depth Technical Guide to the Core Mechanism of Action of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-Fluoro-1H-indazol-3-YL)acetic acid stands as a pivotal molecular scaffold in contemporary medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively documented, its structural motif is integral to a multitude of biologically active compounds. This guide delves into the core mechanistic principles of the 2-(1H-indazol-3-yl)acetic acid framework, with a particular focus on the 5-fluoro substituted variant. By examining the structure-activity relationships and mechanisms of action of its prominent derivatives, we can infer the latent therapeutic potential inherent to this scaffold. This document will explore its role in the development of anticancer and anti-inflammatory agents, supported by in silico predictions and experimental evidence from related compounds. We will elucidate key signaling pathways and molecular targets, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the indazole core.
Introduction: The Indazole Scaffold as a Privileged Structure
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is attributed to its ability to serve as a versatile scaffold for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity. The 2-(1H-indazol-3-yl)acetic acid moiety, in particular, offers a unique combination of a rigid aromatic core and a flexible carboxylic acid side chain, making it an attractive starting point for the synthesis of diverse compound libraries. The introduction of a fluorine atom at the 5-position, as in 2-(5-Fluoro-1H-indazol-3-YL)acetic acid, can further enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives.
While 2-(5-Fluoro-1H-indazol-3-YL)acetic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules, an understanding of its intrinsic chemical properties and the biological activities of its close analogs can provide profound insights into its potential as a pharmacophore.[3] This guide will synthesize the available information to present a cohesive overview of the probable mechanisms of action associated with this scaffold.
Physicochemical Properties and Molecular Structure
A foundational understanding of the physicochemical properties of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid is crucial for appreciating its potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O₂ | [4] |
| Molecular Weight | 194.16 g/mol | [4] |
| CAS Number | 885271-22-7 | [4] |
| IUPAC Name | 2-(5-fluoro-1H-indazol-3-yl)acetic acid | [4] |
| XLogP3 | 1.2 | [4] |
The presence of the indazole ring provides a planar, aromatic surface capable of participating in π-π stacking and hydrophobic interactions with biological macromolecules. The carboxylic acid group introduces a key hydrogen bond donor and acceptor, as well as a potential site for ionic interactions. The fluorine atom at the 5-position can modulate the electronic properties of the aromatic system and form specific interactions with target proteins.
Caption: Chemical structure of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid.
Inferred Mechanisms of Action: Learning from Derivatives
The therapeutic potential of the 2-(5-Fluoro-1H-indazol-3-YL)acetic acid scaffold is most evident in the diverse mechanisms of action of its derivatives. By examining these, we can hypothesize the core biological pathways that the parent molecule might influence.
Anticancer Activity: A Multifaceted Approach
The indazole nucleus is a cornerstone in the development of modern anticancer agents.[5][6] Derivatives have been shown to target various hallmarks of cancer, from uncontrolled proliferation to apoptosis evasion.
A prominent mechanism of action for many indazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7]
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p21-activated kinase 1 (PAK1) Inhibition: 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[8] These compounds have demonstrated the ability to suppress the migration and invasion of cancer cells.[8]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several series of 1H-indazole derivatives have been developed as inhibitors of FGFRs, which play a role in tumor angiogenesis and proliferation.[7]
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Bcr-Abl Inhibition: Indazole derivatives have shown potent activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[7]
The 2-(5-Fluoro-1H-indazol-3-YL)acetic acid scaffold provides a key structural element for binding to the ATP-binding pocket of these kinases. The indazole ring can form crucial hydrogen bonds and hydrophobic interactions, while the acetic acid moiety can be modified to extend into solvent-exposed regions, enhancing selectivity and potency.
Caption: Potential anticancer mechanisms of the indazole scaffold.
In silico studies have identified indazole derivatives as potential inhibitors of histone deacetylases (HDACs).[9] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a common feature of cancer. By inhibiting HDACs, indazole-based compounds could potentially reactivate tumor suppressor genes and induce cancer cell death. Molecular docking simulations suggest that the indazole scaffold can effectively bind to the active site of HDACs.[9]
Certain indazole derivatives have been shown to induce apoptosis in cancer cells.[10][11] This can occur through the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins and caspases.[11] Some derivatives may also influence the p53/MDM2 pathway, a critical regulator of the cell cycle and apoptosis.[10]
Anti-inflammatory Activity
The indazole scaffold is also found in compounds with significant anti-inflammatory properties.[12][13] The mechanisms underlying this activity are often linked to the modulation of key inflammatory pathways.
In silico molecular docking studies have suggested that indazole derivatives can bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[14] This suggests that the 2-(5-Fluoro-1H-indazol-3-YL)acetic acid scaffold could serve as a template for the development of novel COX-2 inhibitors with potentially improved side-effect profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Interestingly, an indazolone derivative has been shown to exert its analgesic effects through an opioidergic mechanism.[13] This highlights the versatility of the indazole core in interacting with a broad range of receptor types.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid and its derivatives, a series of well-established experimental protocols should be employed.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Methodology:
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Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, and the test compound.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the kinase, peptide substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Objective: To assess the anti-inflammatory effects of the compound on cultured immune cells.
Methodology:
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant using ELISA and the Griess reagent, respectively.
-
-
Data Analysis: Determine the dose-dependent reduction in cytokine and NO production.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Conclusion and Future Directions
2-(5-Fluoro-1H-indazol-3-YL)acetic acid represents a highly promising and versatile scaffold for the development of novel therapeutics. While direct evidence of its own biological activity is limited, the extensive research on its derivatives strongly suggests that this core structure has the potential to modulate key pathological pathways in cancer and inflammation. Future research should focus on the synthesis and biological evaluation of a focused library of simple 2-(1H-indazol-3-yl)acetic acid analogs to delineate the intrinsic pharmacophore and its structure-activity relationships. Such studies, combining in vitro assays with in silico modeling, will be instrumental in unlocking the full therapeutic potential of this privileged chemical scaffold.
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